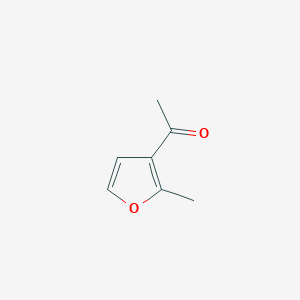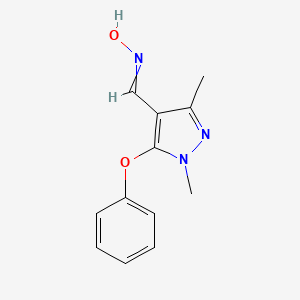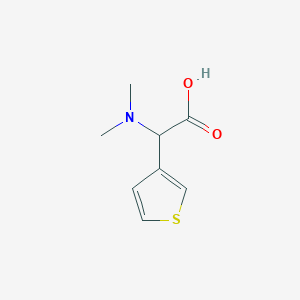
(S)-3,4-Dihydroxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3,4-Dihydroxybutanamide is an organic compound with the molecular formula C4H9NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-Dihydroxybutanamide can be achieved through several methods. One common approach involves the reduction of 3,4-dihydroxybutanoic acid using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds at room temperature and yields the desired amide product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and selectivity. For example, genetically modified strains of bacteria or yeast can be employed to catalyze the conversion of precursor molecules into the target compound through enzymatic pathways. This method is advantageous due to its environmental friendliness and scalability.
化学反応の分析
Types of Reactions
(S)-3,4-Dihydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine at room temperature.
Major Products Formed
Oxidation: Formation of 3,4-dioxobutanamide.
Reduction: Formation of 3,4-dihydroxybutylamine.
Substitution: Formation of 3,4-dichlorobutanamide.
科学的研究の応用
(S)-3,4-Dihydroxybutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of (S)-3,4-Dihydroxybutanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive metabolites. The compound’s hydroxyl and amide groups enable it to participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function.
類似化合物との比較
Similar Compounds
3-amino-2-hydroxybutanoic acid: A related compound with similar structural features but different functional groups.
3,4-dihydroxybutanoic acid: The precursor molecule used in the synthesis of (S)-3,4-Dihydroxybutanamide.
3,4-dihydroxybutylamine: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and amide functional groups. This combination of features allows it to participate in a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C4H9NO3 |
|---|---|
分子量 |
119.12 g/mol |
IUPAC名 |
(3S)-3,4-dihydroxybutanamide |
InChI |
InChI=1S/C4H9NO3/c5-4(8)1-3(7)2-6/h3,6-7H,1-2H2,(H2,5,8)/t3-/m0/s1 |
InChIキー |
WPOHUQOEJUSLGO-VKHMYHEASA-N |
異性体SMILES |
C([C@@H](CO)O)C(=O)N |
正規SMILES |
C(C(CO)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine](/img/structure/B8778826.png)







![Tert-butyl 8,9-dihydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine-7(6H)-carboxylate](/img/structure/B8778874.png)
![[1-(Piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B8778882.png)




